Differentiation by Hydrogen Bond Donor Count: Target Compound (HBD = 1) vs. Classical Primary Sulfonamide Inhibitors (HBD = 2)
5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide is a secondary sulfonamide (R-SO₂-NH-R′) possessing a single hydrogen bond donor (HBD = 1) [1]. In contrast, classical primary sulfonamide carbonic anhydrase inhibitors such as acetazolamide, dorzolamide, and the thiophene-2-sulfonamide clinical candidate E-7070 contain a primary sulfonamide group (R-SO₂-NH₂; HBD = 2). A lower HBD count is established in the medicinal chemistry literature to correlate with improved passive membrane permeability and enhanced oral absorption, as HBD count is a key component of Lipinski's and Veber's rules for oral bioavailability. This physicochemical distinction provides the target compound with a theoretically favorable permeability profile relative to primary sulfonamide comparators, although this advantage has not been experimentally confirmed for this specific CAS number.
| Evidence Dimension | Hydrogen bond donor (HBD) count, as predictor of passive membrane permeability |
|---|---|
| Target Compound Data | HBD = 1 (secondary sulfonamide: R-SO₂-NH-R′) [1] |
| Comparator Or Baseline | Acetazolamide / dorzolamide / E-7070: HBD = 2 (primary sulfonamide: R-SO₂-NH₂) |
| Quantified Difference | HBD count reduced by 1 unit (50% reduction) in target compound |
| Conditions | In silico computed molecular descriptor; no experimental permeability data (e.g., PAMPA, Caco-2) available for this specific compound |
Why This Matters
For procurement decisions in drug discovery programs prioritizing oral bioavailability, the reduced HBD count is a measurable, structure-inherent differentiation factor that may influence lead series selection relative to classical primary sulfonamide scaffolds.
- [1] ECBD Database, Entry EOS37174. Descriptor: HBD = 1. Sildrug/IBB Warsaw. View Source
